Cas no 3776-48-5 ((R)-((4aR)-4c-[3]furyl-10t-hydroxy-4a,7,9,9-tetramethyl-2,13-dioxo-(4ar,6ac)-1,4,4a,5,6,6a,7,8,9,10,11,12-dodecahydro-2H-7c,11c-methano-cyclooct[f]isochromen-8c-yl)-acetic acid methyl ester)

(R)-((4aR)-4c-[3]furyl-10t-hydroxy-4a,7,9,9-tetramethyl-2,13-dioxo-(4ar,6ac)-1,4,4a,5,6,6a,7,8,9,10,11,12-dodecahydro-2H-7c,11c-methano-cyclooct[f]isochromen-8c-yl)-acetic acid methyl ester structure
3776-48-5 structure
Nome del prodotto:(R)-((4aR)-4c-[3]furyl-10t-hydroxy-4a,7,9,9-tetramethyl-2,13-dioxo-(4ar,6ac)-1,4,4a,5,6,6a,7,8,9,10,11,12-dodecahydro-2H-7c,11c-methano-cyclooct[f]isochromen-8c-yl)-acetic acid methyl ester
Numero CAS:3776-48-5
MF:C27H34O8
MW:486.554069042206
CID:2051164
PubChem ID:155813338

(R)-((4aR)-4c-[3]furyl-10t-hydroxy-4a,7,9,9-tetramethyl-2,13-dioxo-(4ar,6ac)-1,4,4a,5,6,6a,7,8,9,10,11,12-dodecahydro-2H-7c,11c-methano-cyclooct[f]isochromen-8c-yl)-acetic acid methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-((4aR)-4c-[3]furyl-10t-hydroxy-4a,7,9,9-tetramethyl-2,13-dioxo-(4ar,6ac)-1,4,4a,5,6,6a,7,8,9,10,11,12-dodecahydro-2H-7c,11c-methano-cyclooct[f]isochromen-8c-yl)-acetic acid methyl ester
    • (R)-((4aR)-4c-[3]Furyl-10t-hydroxy-4a,7,9,9-tetramethyl-2,13-dioxo-(4ar,6ac)-1,4,4a,5,6,6a,7,8,9,10,11,12-dodecahydro-2H-7c,11c-methano-cyclooct[f]isochromen-8c-yl)-essigsaeure-methylester
    • swietenolide
    • swietonolide
    • (αR,4R)-4-(3-Furyl)-1,4,4a,5,6,6aβ,7,8,9,10,11,12-dodecahydro-α,10α-dihydroxy-4aβ,7,9,9-tetramethyl-2,13-dioxo-7β,11β-methano-2H-cycloocta[f][2]benzopyran-8β-acetic acid methyl ester
    • NSC-783879
    • 3776-48-5
    • NSC783879
    • Inchi: InChI=1S/C27H34O8/c1-25(2)20(19(29)24(32)33-5)27(4)16-6-8-26(3)17(14(16)10-15(21(25)30)22(27)31)11-18(28)35-23(26)13-7-9-34-12-13/h7,9,12,15-16,19-21,23,29-30H,6,8,10-11H2,1-5H3
    • Chiave InChI: CWIUUACMAKLANV-UHFFFAOYSA-N
    • Sorrisi: COC(=O)C(O)C1C(C)(C)C(O)C2CC3=C4CC(=O)OC(c5ccoc5)C4(C)CCC3C1(C)C2=O |c:14|

Proprietà calcolate

  • Massa esatta: 486.22536804Da
  • Massa monoisotopica: 486.22536804Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 4
  • Complessità: 984
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.157
  • Superficie polare topologica: 123Ų

(R)-((4aR)-4c-[3]furyl-10t-hydroxy-4a,7,9,9-tetramethyl-2,13-dioxo-(4ar,6ac)-1,4,4a,5,6,6a,7,8,9,10,11,12-dodecahydro-2H-7c,11c-methano-cyclooct[f]isochromen-8c-yl)-acetic acid methyl ester Letteratura correlata

Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.